2-Hydroxycarbazole
Overview
Description
Synthesis Analysis
A notable synthesis approach involves photocatalytic intramolecular cyclization of 3-(2-chlorophenylamino)phenol, leading to a simplified and efficient production process. Optimal conditions include ultraviolet light illumination, potassium phosphate as a base, and methanol as a solvent, achieving a yield of 51.6% (Li Jing-hua, 2012).
Molecular Structure Analysis
The molecular structure of 2-Hydroxycarbazole has been extensively studied, revealing its potential as a building block in organic synthesis and drug discovery. Its structural analysis often involves advanced spectroscopic techniques, ensuring the accurate determination of its molecular framework.
Chemical Reactions and Properties
2-Hydroxycarbazole participates in various chemical reactions, notably the chemoselective N-alkylation, which involves the generation of the corresponding N,O-dianion under specific conditions, achieving high yields of 9-alkyl-2-hydroxycarbazoles (Albanese et al., 1995). Additionally, its regioselective oxidative coupling has been explored, yielding dimers and tetramers under catalyzed conditions (Lei Liu et al., 2015).
Physical Properties Analysis
The study of 2-Hydroxycarbazole's physical properties, such as solubility and stability, is crucial for its application in various synthesis pathways. These properties significantly influence its reactivity and potential as an intermediate in the synthesis of complex molecules.
Chemical Properties Analysis
Understanding the chemical properties of 2-Hydroxycarbazole, including its acidity, basicity, and prototropic behavior, is essential. Studies have shown its behavior as a proton donor in both ground and electronically excited states, influencing its absorption and luminescence characteristics in various solvents (M. Krishnamurthy & S. Dogra, 1986).
Scientific Research Applications
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Fluorescence Sensors for Neurodegeneration-Related Halide Anions
- Application Summary: 2-Hydroxycarbazole has been used in the development of fluorescence sensors for the detection of neurodegeneration-related halide anions . These sensors are designed to combine the native fluorescence of carbazole with the presence of hydrogen bonding donor groups in critical positions for anion recognition .
- Methods of Application: The compounds were synthesized using palladium-promoted cyclodehydrogenation of suitable diarylamine under microwave irradiation . The fluorescence properties and anion-binding response of these newly synthesized carbazole derivatives were then studied .
- Results: 1-Hydroxycarbazole was found to be useful as a fluorescent sensor for anions, as it was able to sensitively recognize fluoride and chloride anions by establishing hydrogen bond interactions through the hydrogen atoms on the pyrrolic nitrogen and the hydroxy group .
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Synthesis of Optoelectronic Materials and Pharmaceuticals
- Application Summary: 2-Hydroxycarbazole and 4-hydroxycarbazole are important chemicals with extensive applications in optoelectronic materials and the pharmaceutical field .
- Methods of Application: A green route for the continuous and high-throughput synthesis of 2-hydroxycarbazole and 4-hydroxycarbazole via photochemical intramolecular cyclization of 3-hydroxy-2’-chloro-diphenylamine was developed using a self-designed millimeter scale photoreactor .
- Results: Under optimized conditions, a 2-hydroxycarbazole yield of 31.6% and a 4-hydroxycarbazole yield of 11.1% were obtained with a residence time of 1 min .
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Synthesis of Isochromene Fused Carbazol
- Application Summary: 2-Hydroxycarbazole has been used in the synthesis of isochromene fused carbazol .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources .
- Results: The specific results or outcomes obtained were not detailed in the sources .
Safety And Hazards
Future Directions
properties
IUPAC Name |
9H-carbazol-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPGDZPXOZATKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235340 | |
Record name | 2-Hydroxycarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxycarbazole | |
CAS RN |
86-79-3 | |
Record name | 2-Hydroxycarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxycarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxycarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbazol-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxycarbazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4E4EQ2YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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